Afzelechin 7-apioside
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Overview
Description
Afzelechin 7-apioside is a hydroxyflavan, specifically a flavan-3-ol, which is a type of flavonoid. It is characterized by the presence of a hydroxyl group at position 3 on the B ring, but not at position 4. This compound is found in various plant species and has been studied for its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Afzelechin 7-apioside typically involves the glycosylation of afzelechin with apiose. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which transfer the apiose moiety to the hydroxyl group of afzelechin under mild conditions. Chemical glycosylation, on the other hand, involves the use of activated apiose derivatives and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of the synthesis process. advancements in biotechnological methods, such as the use of engineered microorganisms and plant cell cultures, have shown promise in producing this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Afzelechin 7-apioside undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the addition of hydrogen to the compound, reducing carbonyl groups back to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydroxy derivatives .
Scientific Research Applications
Chemistry: Used as a model compound to study flavonoid chemistry and glycosylation reactions.
Biology: Investigated for its antioxidant properties and potential to modulate biological pathways.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
Afzelechin 7-apioside exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: Modulates the expression of inflammatory cytokines and inhibits enzymes involved in inflammation.
Anticancer Activity: Induces apoptosis in cancer cells by targeting specific signaling pathways and inhibiting cell proliferation
Comparison with Similar Compounds
Afzelechin 7-apioside is similar to other flavan-3-ols, such as catechin and epicatechin. its unique glycosylation with apiose distinguishes it from these compounds. This glycosylation can enhance its solubility, stability, and bioavailability, making it a more potent antioxidant and bioactive compound .
Similar Compounds
- Catechin
- Epicatechin
- Epiafzelechin
- Gallocatechin
Properties
CAS No. |
114590-44-2 |
---|---|
Molecular Formula |
C20H22O9 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
7-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5-diol |
InChI |
InChI=1S/C20H22O9/c21-8-20(26)9-27-19(18(20)25)28-12-5-14(23)13-7-15(24)17(29-16(13)6-12)10-1-3-11(22)4-2-10/h1-6,15,17-19,21-26H,7-9H2 |
InChI Key |
BJBAEYMVZJJUEM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)OC3C(C(CO3)(CO)O)O)C4=CC=C(C=C4)O)O |
melting_point |
135 - 137 °C |
physical_description |
Solid |
Origin of Product |
United States |
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